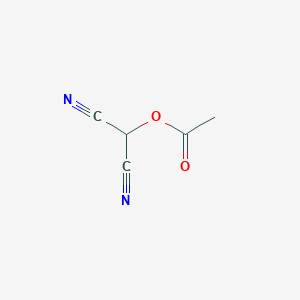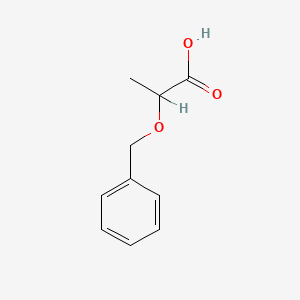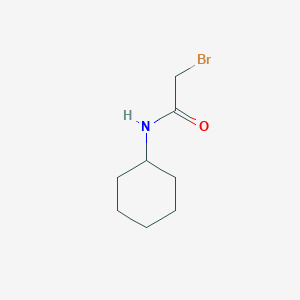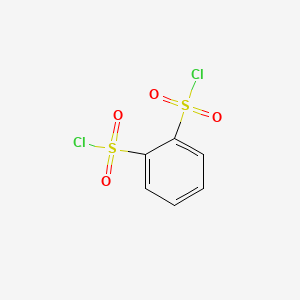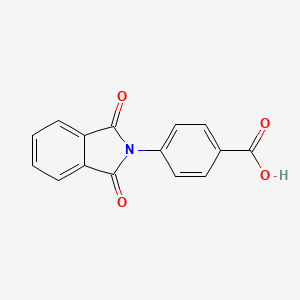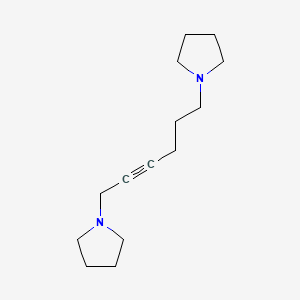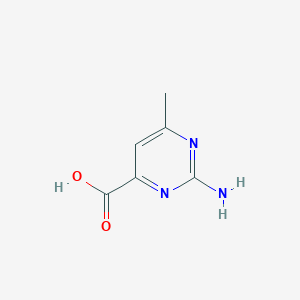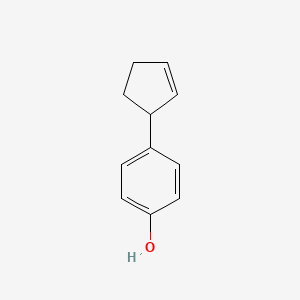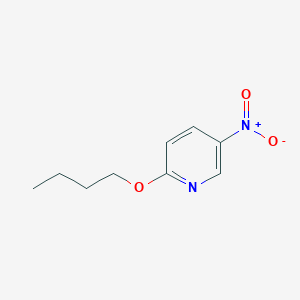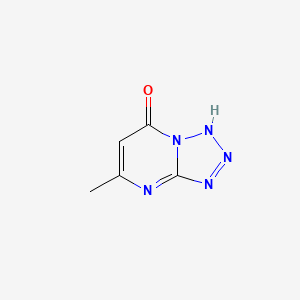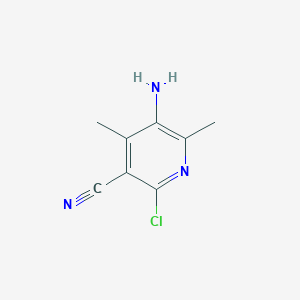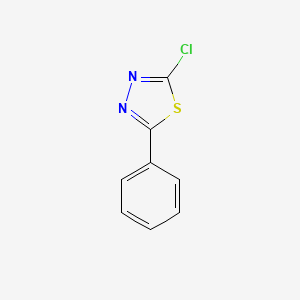
2-氯-5-苯基-1,3,4-噻二唑
概述
描述
2-Chloro-5-phenyl-1,3,4-thiadiazole is an organic compound with the molecular formula C8H5ClN2S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science .
科学研究应用
2-Chloro-5-phenyl-1,3,4-thiadiazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological processes.
作用机制
Target of Action
Similar compounds have been studied for their interactions with various proteins and enzymes .
Mode of Action
It’s known that the nature of substituents on the thiadiazole ring can significantly influence the compound’s activity .
Result of Action
Similar compounds have been studied for their cytotoxic and antimicrobial activities .
生化分析
Biochemical Properties
2-Chloro-5-phenyl-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can bind to DNA, disrupting processes related to DNA replication and transcription . This interaction is particularly significant in its antimicrobial and anticancer activities, where it inhibits the growth of bacterial and cancer cells by interfering with their genetic material .
Cellular Effects
2-Chloro-5-phenyl-1,3,4-thiadiazole exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 2-Chloro-5-phenyl-1,3,4-thiadiazole influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-phenyl-1,3,4-thiadiazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and DNA, altering their structure and function . For example, its binding to carbonic anhydrase results in enzyme inhibition, affecting the enzyme’s catalytic activity . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to downstream effects on cellular processes, such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-phenyl-1,3,4-thiadiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-Chloro-5-phenyl-1,3,4-thiadiazole remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-phenyl-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Chloro-5-phenyl-1,3,4-thiadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
2-Chloro-5-phenyl-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity . Additionally, 2-Chloro-5-phenyl-1,3,4-thiadiazole can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-5-phenyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the nucleus and mitochondria . This distribution pattern is essential for its biological activity, as it allows 2-Chloro-5-phenyl-1,3,4-thiadiazole to interact with its target biomolecules effectively .
Subcellular Localization
2-Chloro-5-phenyl-1,3,4-thiadiazole exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the mitochondria, affecting mitochondrial function and cellular energy metabolism . The subcellular localization of 2-Chloro-5-phenyl-1,3,4-thiadiazole is directed by targeting signals and post-translational modifications that guide its transport to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides. One common method includes the reaction of phenylthiosemicarbazide with phosphorus oxychloride, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 2-Chloro-5-phenyl-1,3,4-thiadiazole are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .
化学反应分析
Types of Reactions: 2-Chloro-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
相似化合物的比较
2-Chloro-1,3,4-thiadiazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenyl-1,3,4-thiadiazole: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
Uniqueness: 2-Chloro-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct reactivity and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
属性
IUPAC Name |
2-chloro-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSPGHHANNDMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158343 | |
| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13373-11-0 | |
| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13373-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX4Z97SLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-5-phenyl-1,3,4-thiadiazole in the synthesis of multinuclear heterocyclic systems?
A1: 2-Chloro-5-phenyl-1,3,4-thiadiazole acts as a crucial building block in the synthesis of multinuclear heterocyclic systems containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings. [] For instance, it reacts with 5-phenyl-1,3,4-oxadiazole-2-thiol in ethanolic potassium hydroxide to yield (5-phenyl-1,3,4-oxadiazol-2-yl)(5-phenyl-1,3,4-thiadiazol-2-yl) sulfide. [] It also serves as a reactant when combined with 1-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]hydrazine and 5-(4-aminophenyl)-2-amino-1,3,4-thiadiazole to produce more complex heterocyclic structures. []
Q2: How is the structure of the synthesized compounds, involving 2-Chloro-5-phenyl-1,3,4-thiadiazole, confirmed?
A2: The research utilizes a combination of physical and spectral methods to confirm the structure of the synthesized compounds. [] While the specific techniques are not detailed in the abstract, common methods for structural elucidation in organic chemistry include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, ultimately confirming the identity of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


